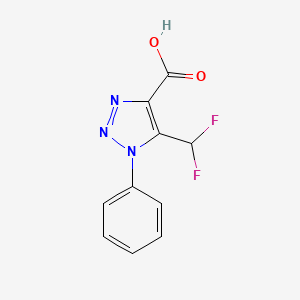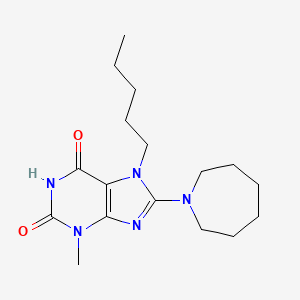![molecular formula C21H28FN3O2 B2606016 7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415519-58-1](/img/structure/B2606016.png)
7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has been of interest to the scientific community due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for understanding various biological processes. In
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream substrates. This inhibition leads to the disruption of various cellular processes, ultimately leading to the anti-inflammatory and anti-tumor effects observed.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potency as a protein kinase inhibitor. This compound has been found to be more potent than several other protein kinase inhibitors, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound may be used to study the role of protein kinases in various cellular processes, leading to a better understanding of disease mechanisms. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective protein kinase inhibitors.
Synthesis Methods
The synthesis of 7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one involves several steps. The first step involves the reaction between 2-amino-5-fluorobenzonitrile and methyl acrylate in the presence of a base to form 7-fluoro-2-methyl-3-(methylamino)quinazolin-4(3H)-one. This intermediate is then reacted with 1-(oxan-2-ylmethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent to form this compound.
Scientific Research Applications
7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one has been used in various scientific research applications. One of its primary uses is in the study of protein kinases. This compound has been found to be a potent inhibitor of several protein kinases, including Akt, which is involved in various cellular processes such as cell survival, proliferation, and metabolism. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-15-23-20-12-17(22)5-6-19(20)21(26)25(15)13-16-7-9-24(10-8-16)14-18-4-2-3-11-27-18/h5-6,12,16,18H,2-4,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCHFJDGQDIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)
![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)
![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)




![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2605954.png)
![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)